molecular formula C10H11ClFN B2580377 1-(3-Fluorophenyl)but-3-yn-2-amine hydrochloride CAS No. 2193065-31-3

1-(3-Fluorophenyl)but-3-yn-2-amine hydrochloride

Cat. No. B2580377
CAS RN: 2193065-31-3
M. Wt: 199.65
InChI Key: VFMRXIPKOUINBQ-UHFFFAOYSA-N
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Description

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Scientific Research Applications

Structural Analysis and Chemical Activity

1-(3-Fluorophenyl)but-3-yn-2-amine hydrochloride has been part of various structural and activity relationship studies. For instance, Engelhardt (1984) investigated a series of amino-halogen substituted phenyl-aminoethanols to assess their activity on adrenergic beta-receptors, highlighting the significance of halogen substitutions like fluorine in modifying biological activity Engelhardt, 1984.

Molecular Mechanisms and Binding Affinity

The compound has been integral in studies exploring molecular mechanisms, particularly in receptor binding and antagonism. For example, Piccoli et al. (2012) studied the role of orexin receptors in compulsive food consumption, utilizing compounds structurally similar to this compound to elucidate the mechanism of orexin-1 receptor in binge eating Piccoli et al., 2012.

Drug Metabolism and Pharmacokinetics

Considerable research has been dedicated to understanding the pharmacokinetics and metabolism of similar compounds. A study by Wu et al. (2006) on the metabolism and pharmacokinetics of selective androgen receptor modulators in rats provides insights into how structural analogs of this compound are metabolized and distributed in the body Wu et al., 2006.

Novel Therapeutic Potentials

The compound and its derivatives have been explored for their therapeutic potentials in various medical conditions. For instance, Naik et al. (2018) synthesized new GABAB agonists structurally related to this compound and assessed them as potential PET radiotracers, pointing towards their utility in neurological studies Naik et al., 2018.

Radiotracer Development

The compound's derivatives have been utilized in the development of radiotracers for PET imaging, highlighting their importance in diagnostic imaging and drug development. For example, research by Kumata et al. (2015) on the development of PET tracers for imaging fatty acid amide hydrolase demonstrates the utility of these compounds in visualizing enzyme activity in the brain Kumata et al., 2015.

properties

IUPAC Name

1-(3-fluorophenyl)but-3-yn-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN.ClH/c1-2-10(12)7-8-4-3-5-9(11)6-8;/h1,3-6,10H,7,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMRXIPKOUINBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(CC1=CC(=CC=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2193065-31-3
Record name 1-(3-fluorophenyl)but-3-yn-2-amine hydrochloride
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